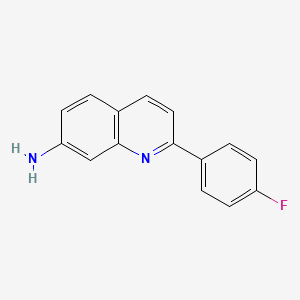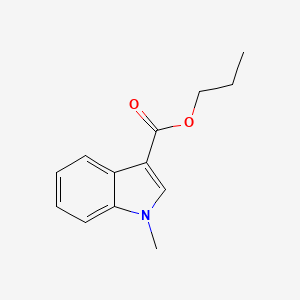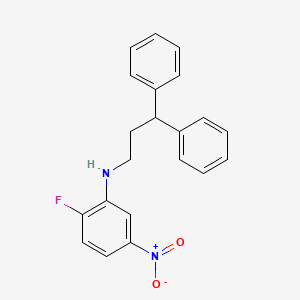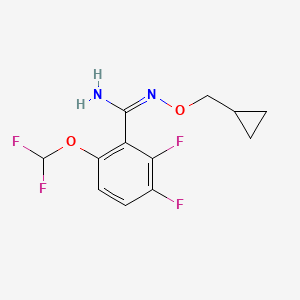
2-(4-Fluoro-phenyl)-quinolin-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-phenyl)-quinolin-7-ylamine (FPQ) is a compound that has been extensively studied in the field of scientific research due to its potential applications in a variety of areas.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-phenyl)-quinolin-7-ylamine has been studied extensively for its potential applications in various scientific research areas. It has been studied for its potential application in the development of new drugs, as well as its potential use as a biomarker for the detection of certain diseases. Additionally, this compound has been studied for its potential use as an antioxidant, as well as its ability to modulate the activity of certain enzymes.
Mecanismo De Acción
Target of Action
Similar compounds have shown fungicidal activities against phytopathogenic fungi
Mode of Action
It’s worth noting that fluorination is considered a means for alteration of conformational landscapes in molecules . This could potentially affect the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect various biochemical pathways.
Pharmacokinetics
A study on similar compounds has analyzed the pharmacokinetic properties of designed compounds .
Result of Action
The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect the compound’s action at the molecular and cellular level.
Action Environment
The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect how environmental factors influence the compound’s action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in lab experiments is its relatively low cost and availability. Additionally, this compound is a relatively stable compound, which makes it ideal for use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in scientific research. For example, further research could be conducted to determine the potential therapeutic applications of this compound. Additionally, further research could be conducted to determine the potential use of this compound as a biomarker for the detection of certain diseases. Additionally, further research could be conducted to determine the potential use of this compound as an antioxidant. Finally, further research could be conducted to determine the potential use of this compound in the development of new drugs.
Métodos De Síntesis
2-(4-Fluoro-phenyl)-quinolin-7-ylamine can be synthesized through a process of nitration and reduction. The first step is to nitrate the compound using nitric acid and sulfuric acid. This will result in the formation of 2-nitro-4-fluorophenylquinoline. The second step is to reduce the nitro group of the compound using a reducing agent such as sodium borohydride. This will result in the formation of 2-(4-fluorophenyl)quinolin-7-ylamine.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)quinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKJJSSCVQROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)


![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)